molecular formula C9H12N4 B13008745 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-1-amine

3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-1-amine

Katalognummer: B13008745
Molekulargewicht: 176.22 g/mol
InChI-Schlüssel: ZFDYVZORZPPSIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-1-amine is a compound that belongs to the class of fused heterocycles. This compound is characterized by the presence of a pyrrolo[2,1-f][1,2,4]triazine core, which is a bicyclic structure containing nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-1-amine can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors. The reaction conditions typically include the use of bromohydrazone intermediates, triazinium dicyanomethylide formation, and multistep synthesis involving transition metal-mediated reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve desired products .

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[2,1-f][1,2,4]triazine derivatives, which can exhibit diverse biological activities .

Wissenschaftliche Forschungsanwendungen

3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-1-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-1-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active sites of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways involved in cell proliferation and survival. This mechanism is particularly relevant in the context of cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrrolo[2,1-f][1,2,4]triazine derivatives such as:

Uniqueness

What sets 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-1-amine apart is its specific structural features that allow for unique interactions with molecular targets.

Eigenschaften

Molekularformel

C9H12N4

Molekulargewicht

176.22 g/mol

IUPAC-Name

3-pyrrolo[2,1-f][1,2,4]triazin-5-ylpropan-1-amine

InChI

InChI=1S/C9H12N4/c10-4-1-2-8-3-5-13-9(8)6-11-7-12-13/h3,5-7H,1-2,4,10H2

InChI-Schlüssel

ZFDYVZORZPPSIL-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C(=C1CCCN)C=NC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.